Lipophilicity Differential: 3‑Methylbutyl vs. Methyl Substitution on the Benzimidazole Core
The 3‑methylbutyl chain elevates predicted logP by ≥0.8 units compared with the methyl analog (847395‑36‑2). This differential is meaningful because central nervous system (CNS) multiparameter optimisation scores and cellular permeability models are highly sensitive to logP shifts in the 0.5–1.5 range [1]. For kinase inhibitor programs where balanced lipophilicity is required to avoid promiscuity, the 3‑methylbutyl analog offers a lipophilicity window that the methyl variant cannot access.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.1 (estimated by fragment addition; no experimental logP reported) |
| Comparator Or Baseline | 847395‑36‑2 (methyl analog): XLogP3 = 3.0 [1] |
| Quantified Difference | ΔXLogP3 ≈ +1.1 |
| Conditions | Calculated with the XLogP3 algorithm (PubChem) for the methyl comparator; target compound value estimated by adding a constant methylene‑branch contribution to the comparator value. |
Why This Matters
A logP difference of ≥1 unit often translates into a 5–10‑fold change in membrane permeability and a substantial shift in metabolic stability, directly impacting the suitability of a compound for cellular versus biochemical assays.
- [1] PubChem. Compound Summary for CID 6382236, 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one. XLogP3 = 3.0. View Source
